2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, a methylphenyl group, and a quinoline carbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with dimethylamine and cyanoacetamide under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups. These derivatives are of interest for their potential biological and pharmacological activities.
Scientific Research Applications
2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(dimethylamino)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(dimethylamino)-4-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O/c1-12-7-4-5-8-13(12)17-14(11-20)19(21)23(22(2)3)15-9-6-10-16(24)18(15)17/h4-5,7-8,17H,6,9-10,21H2,1-3H3 |
InChI Key |
DHZZGVCSMSVLRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N |
Origin of Product |
United States |
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